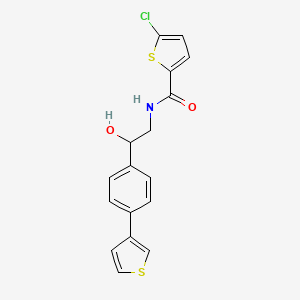

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClNO2S2 and its molecular weight is 363.87. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des Dérivés de l'Indole

Les dérivés de l'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . L'application des dérivés de l'indole comme composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a attiré de plus en plus d'attention ces dernières années .

Activité Antivirale

Les dérivés de l'indole possèdent diverses activités biologiques, y compris des propriétés antivirales . Par exemple, les dérivés de 6-amino-4-substituéalkyl-1H-indole-2-substituécarboxylate ont été rapportés comme agents antiviraux .

Activité Anti-inflammatoire

Les dérivés de l'indole présentent également une activité anti-inflammatoire . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.

Activité Anticancéreuse

Les dérivés de l'indole ont montré un potentiel dans le traitement du cancer . Leur capacité à interagir avec les cellules cancéreuses en fait un domaine de recherche prometteur en oncologie .

Activité Anti-VIH

Certains dérivés de l'indole ont été rapportés comme ayant une activité anti-VIH . Cela suggère des applications potentielles dans le traitement du VIH/SIDA .

Activité Antioxydante

Les dérivés de l'indole se sont avérés posséder une activité antioxydante . Cela signifie qu'ils pourraient être utilisés dans le traitement des maladies causées par le stress oxydatif .

Activité Antimicrobienne

Les dérivés de l'indole ont démontré une activité antimicrobienne . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antimicrobiens .

Activité Antituberculeuse

Les dérivés de l'indole ont montré une activité antituberculeuse . Cela suggère des applications potentielles dans le traitement de la tuberculose .

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is believed to work by interacting with its targets, leading to changes in their function

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Analyse Biochimique

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiophene derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiophene derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiophene derivatives are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiophene derivatives are known to interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

Thiophene derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Activité Biologique

5-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide, with the CAS number 2034346-20-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN2O2S, with a molecular weight of approximately 363.9 g/mol. The structure features a thiophene ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Thiophene Core : The initial step involves the reaction of thiophene derivatives with appropriate halogenated compounds.

- Introduction of Hydroxy and Thiophenyl Groups : This is achieved through nucleophilic substitution reactions.

- Final Coupling Reactions : These reactions help in forming the final amide structure.

Anticancer Activity

Recent studies have shown that derivatives of thiophene compounds exhibit promising anticancer properties. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-Chloro-N-(2-hydroxy...) | 15.6 | A549 |

| Cisplatin | 10.2 | A549 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, as indicated by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against multidrug-resistant bacterial strains. The results indicate that it possesses moderate activity against Gram-positive bacteria, including Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

- Study on Anticancer Properties :

- Antimicrobial Screening :

-

Mechanism Exploration :

- Investigations into the mechanism revealed that the compound may inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms, although further studies are needed to confirm these pathways.

Propriétés

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S2/c18-16-6-5-15(23-16)17(21)19-9-14(20)12-3-1-11(2-4-12)13-7-8-22-10-13/h1-8,10,14,20H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVKOAUXYKSIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.